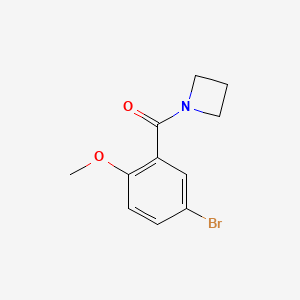

1-(5-Bromo-2-methoxybenzoyl)azetidine

Description

Significance of Azetidine (B1206935) Core Structures in Chemical Research

Azetidines are four-membered nitrogen-containing heterocyclic compounds that represent a crucial structural motif in organic and medicinal chemistry. rsc.orgbham.ac.uk Their significance is largely derived from the inherent ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is intermediate between the highly reactive aziridines and the more stable pyrrolidines, affording azetidines a unique balance of stability for handling and reactivity for synthetic transformations. rsc.org

The four-membered ring of azetidine provides a rigid scaffold that can be valuable in the design of bioactive molecules. This conformational rigidity can help in pre-organizing appended functional groups in a specific spatial orientation, potentially leading to higher binding affinity with biological targets. nih.gov Consequently, the azetidine core is found in a number of natural products and pharmaceuticals, such as the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org

Overview of Benzoyl-Substituted Azetidines in Synthetic and Medicinal Chemistry Contexts

Benzoyl-substituted azetidines, a class of N-acyl azetidines, are pivotal intermediates and target molecules in chemical synthesis. The most common method for their preparation involves the acylation of the azetidine nitrogen with a substituted benzoyl chloride. youtube.comlibretexts.org This reaction is a type of nucleophilic acyl substitution, where the nitrogen atom of the azetidine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. libretexts.org

In medicinal chemistry, the synthesis of libraries of substituted benzoyl azetidines allows for the systematic exploration of structure-activity relationships (SAR). rsc.org By varying the substituents on the benzoyl ring, chemists can fine-tune the electronic, steric, and pharmacokinetic properties of the molecule to optimize its biological activity. nih.gov

Research Rationale and Scope for 1-(5-Bromo-2-methoxybenzoyl)azetidine

While specific research focusing exclusively on this compound is not widely documented in publicly available literature, a clear rationale for its study can be inferred from the nature of its constituent parts. The compound combines the structurally significant azetidine ring with a 5-bromo-2-methoxybenzoyl group.

The bromo and methoxy (B1213986) substituents on the phenyl ring are of particular interest in medicinal chemistry. The bromine atom is a lipophilic, electron-withdrawing group that can influence the electronic environment of the molecule and participate in halogen bonding. The methoxy group is a hydrogen bond acceptor and can impact metabolic stability and solubility. The specific 5-bromo-2-methoxy substitution pattern is found in various biologically active compounds. nih.govnih.gov

The primary research scope for this compound is likely as a building block or intermediate in diversity-oriented synthesis. nih.gov Its synthesis would involve the coupling of azetidine with 5-bromo-2-methoxybenzoyl chloride, a derivative of 5-bromo-2-methoxybenzoic acid. sigmaaldrich.comchemicalbook.comnih.gov The resulting compound could then be used in screening libraries for drug discovery or as a precursor for more complex molecular architectures.

Historical Perspectives on Azetidine Chemistry Relevant to this compound

The history of azetidine chemistry has been marked by challenges and innovations in synthesis. For a long time, the construction of the strained four-membered ring was considered difficult, which limited the exploration of azetidine-containing compounds. bham.ac.uk Early methods often involved the cyclization of 1,3-aminoalcohols or other linear precursors.

Over the past few decades, significant progress has been made in the synthesis of azetidines. rsc.org Methodologies such as the aza Paternò–Büchi reaction (a [2+2] photocycloaddition), ring contraction of larger heterocycles, and transition-metal-catalyzed C-H amination have emerged as powerful tools for constructing the azetidine core. rsc.orgrsc.org

The functionalization of the azetidine nitrogen via acylation is a fundamental and well-established transformation. youtube.com The reaction of azetidine with an acyl chloride, such as a substituted benzoyl chloride, proceeds readily due to the nucleophilicity of the secondary amine. youtube.comlibretexts.org This straightforward N-functionalization has been a cornerstone in the preparation of diverse azetidine derivatives for various research applications.

Data Tables

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₂BrNO₂ |

| Molecular Weight | 270.12 g/mol |

| CAS Number | Not available |

| Physical State | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

Note: Physical properties are not available in published literature and would require experimental determination.

Properties of 5-Bromo-2-methoxybenzoic Acid (Precursor)

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | sigmaaldrich.comchemicalbook.comnih.gov |

| Molecular Weight | 231.04 g/mol | sigmaaldrich.comchemicalbook.comnih.gov |

| CAS Number | 2476-35-9 | sigmaaldrich.comchemicalbook.comnih.gov |

| Physical State | Solid, powder to crystal | sigmaaldrich.comchemicalbook.com |

| Melting Point | 118-122 °C | sigmaaldrich.comchemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(5-bromo-2-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-10-4-3-8(12)7-9(10)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDZLZYTLXESAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(=O)N2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 5 Bromo 2 Methoxybenzoyl Azetidine and Its Analogs

Retrosynthetic Strategies for the 1-(5-Bromo-2-methoxybenzoyl)azetidine Core

Retrosynthetic analysis of this compound primarily involves the disconnection of the amide bond, which is the most logical and common approach for this class of molecules. This strategy breaks the target molecule down into two key synthons: an activated derivative of 5-bromo-2-methoxybenzoic acid and the azetidine (B1206935) nucleophile.

Primary Retrosynthetic Disconnection:

This leads to two main synthetic challenges:

Synthesis of the Benzoyl Moiety : The preparation of 5-bromo-2-methoxybenzoic acid is a critical step. This can be achieved from commercially available precursors such as m-methoxybenzoic acid through electrophilic bromination.

Formation of the Azetidine Ring : The synthesis of the azetidine ring itself can be accomplished through various methods, which will be discussed in a subsequent section.

The forward synthesis, therefore, converges on the coupling of these two fragments. The choice of coupling conditions and the activation state of the carboxylic acid are crucial for an efficient and high-yielding reaction.

Approaches to the Azetidine Ring Formation in this compound Synthesis

The formation of the azetidine ring is a well-studied area of heterocyclic chemistry, driven by the prevalence of this motif in medicinal chemistry. Several established methods can be employed to synthesize the azetidine precursor required for the final coupling step.

Cyclization of γ-amino alcohols or γ-haloamines : This is a classical and widely used approach. For instance, the cyclization of 3-amino-1-propanol or its derivatives under appropriate conditions can yield the azetidine ring.

From 3-amino-1-propanol : A multi-step route from 3-amino-1-propanol is a common industrial approach to azetidine.

Ring expansion of aziridines : The reaction of aziridines with appropriate one-carbon synthons can lead to the formation of the four-membered azetidine ring.

Photochemical [2+2] cycloadditions : The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines.

Functionalization and Derivatization of the 5-Bromo-2-methoxybenzoyl Moiety

The 5-bromo-2-methoxybenzoyl moiety offers several avenues for further functionalization, allowing for the creation of a library of analogs. The bromine atom is a particularly useful handle for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling : The bromine atom can be readily substituted with a wide range of aryl or heteroaryl groups using palladium catalysis. This allows for the introduction of diverse substituents at the 5-position of the benzoyl ring.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various primary or secondary amines at the 5-position.

Sonogashira Coupling : The bromine can be replaced with an alkyne, providing a gateway to further transformations of the triple bond.

Nucleophilic Aromatic Substitution : While less common for aryl bromides, under specific conditions with highly activated nucleophiles, the bromine atom could potentially be displaced.

Demethylation : The methoxy (B1213986) group can be cleaved to reveal a phenol (B47542), which can then be further derivatized, for example, through etherification or esterification.

Stereoselective Synthesis of Azetidine Derivatives Related to this compound

The introduction of stereocenters into the azetidine ring is of significant interest for the development of chiral drugs. Several strategies have been developed for the stereoselective synthesis of substituted azetidines, which could be applied to produce chiral analogs of the target compound.

Use of Chiral Pool Starting Materials : Enantiomerically pure amino acids or other chiral natural products can be used as starting materials to construct chiral azetidine rings.

Asymmetric Catalysis : The use of chiral catalysts in reactions such as [2+2] cycloadditions or the functionalization of pre-existing azetidines can lead to the formation of enantioenriched products. For instance, copper-catalyzed boryl allylation of azetines has been shown to produce chiral 2,3-disubstituted azetidines with high enantioselectivity. researchgate.net

Diastereoselective Cyclization : Substrates with existing stereocenters can direct the stereochemical outcome of the ring-forming cyclization reaction. For example, the iodine-mediated cyclization of homoallylic amines can produce cis-2,4-disubstituted azetidines. rsc.org

Green Chemistry Approaches and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. For the synthesis of this compound, several green strategies can be implemented, particularly in the crucial amide bond formation step.

Use of Greener Solvents : Traditional amide coupling reactions often employ hazardous solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.net Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and even water are being explored. researchgate.netacs.orgbohrium.comrsc.orgrsc.org

Catalytic Amide Bond Formation : Moving away from stoichiometric coupling reagents to catalytic methods reduces waste and improves atom economy. Boronic acid catalysts and enzymatic approaches, such as using Candida antarctica lipase (B570770) B (CALB), are promising green alternatives for direct amidation. researchgate.net

Solvent-Free Reactions : In some cases, amide bond formation can be achieved under solvent-free conditions, for example, by heating a mixture of the carboxylic acid and amine with a catalyst, which significantly reduces the environmental footprint of the process.

Applications of Flow Chemistry and Continuous Synthesis in its Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and higher throughput. nih.gov The synthesis of this compound, particularly the amide coupling step, is well-suited for implementation in a continuous flow reactor. researchgate.net

Improved Reaction Control : The small reaction volumes and high surface-area-to-volume ratios in flow reactors allow for precise control over reaction parameters such as temperature and residence time, leading to higher yields and purities. nih.gov

Enhanced Safety : The handling of hazardous reagents, such as those used for the activation of carboxylic acids, is safer in a closed-loop flow system.

Comparative Analysis of Synthetic Routes: Efficiency and Scalability Considerations

The choice of synthetic route for the large-scale production of this compound will depend on a careful analysis of factors such as cost, efficiency, safety, and environmental impact. The amide coupling step is often the most critical in terms of process mass intensity (PMI), a metric used to evaluate the greenness of a chemical process. acs.org

Comparison of Common Amide Coupling Reagents:

| Coupling Reagent | Advantages | Disadvantages | Scalability |

| **Acid Chlorides (e.g., from SOCl₂) ** | High reactivity, low cost of activating agent. | Generates HCl, potential for side reactions, moisture sensitive. | Widely used on a large scale. rsc.org |

| Carbodiimides (e.g., EDC, DCC) | Mild reaction conditions, widely applicable. | Stoichiometric amounts of urea (B33335) byproduct, potential for racemization. | EDC is commonly used on a large scale due to the water-solubility of its urea byproduct. rsc.org |

| Phosphonium/Uronium Salts (e.g., HATU, HBTU) | High efficiency, low rates of racemization. | High cost, high molecular weight byproducts, potential safety concerns with some reagents. peptide.com | Generally limited to smaller scale due to cost and waste. |

| Propylphosphonic Anhydride (T3P) | High yields, easy removal of byproducts, good safety profile. | Requires a base, can be viscous and difficult to handle. | Increasingly used on a large scale as a greener alternative. |

| 1,1'-Carbonyldiimidazole (CDI) | Mild conditions, gaseous byproduct (CO₂). | Moisture sensitive, can be slow for some substrates. | Used on a moderate to large scale. peptide.com |

For large-scale synthesis, the conversion of 5-bromo-2-methoxybenzoic acid to its acid chloride followed by reaction with azetidine is often a cost-effective and efficient route. However, for more sensitive substrates or when greener processes are prioritized, coupling reagents like T3P or CDI, or even catalytic methods, may be preferred despite potentially higher upfront costs.

Chemical Reactivity, Transformations, and Mechanistic Studies of 1 5 Bromo 2 Methoxybenzoyl Azetidine

Reactivity Profiles of the Azetidine (B1206935) Ring System in 1-(5-Bromo-2-methoxybenzoyl)azetidine

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. This inherent strain is a primary driver of its chemical reactivity, making it more reactive than its five-membered analogue, pyrrolidine (B122466), but generally more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.org In this compound, the nitrogen atom is part of an amide linkage, which significantly influences the reactivity of the azetidine ring.

The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group of the benzoyl moiety. This resonance effect reduces the nucleophilicity and basicity of the nitrogen atom compared to N-alkyl azetidines. Consequently, direct N-alkylation or N-acylation reactions on the azetidine nitrogen of this compound are not feasible without prior cleavage of the amide bond.

The primary mode of reactivity for the azetidine ring in this context involves ring-opening reactions. These transformations are typically initiated by the activation of the nitrogen atom, which can be achieved under acidic conditions through protonation, or by forming an azetidinium ion via N-quaternization. rsc.org However, the electron-withdrawing nature of the benzoyl group makes the nitrogen atom less susceptible to protonation.

Under strongly acidic or basic conditions, hydrolysis of the amide bond can occur, liberating the parent azetidine and 5-bromo-2-methoxybenzoic acid. Kinetic studies on the hydrolysis of related N-acyl derivatives, such as N-ethyl-N'-(dimethylaminopropyl)carbodiimide, have been conducted to understand the rate of cleavage under aqueous conditions. nih.gov

Transformations Involving the Bromo and Methoxy (B1213986) Functional Groups on the Benzoyl Moiety

The benzoyl portion of this compound offers a rich platform for chemical modifications, primarily centered around the bromo and methoxy functional groups.

The bromine atom at the 5-position of the benzene (B151609) ring is a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling with boronic acids or their esters, and the Buchwald-Hartwig amination with amines, are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. semanticscholar.orgresearchgate.net The presence of the ortho-methoxy group can influence these reactions. It may exert a beneficial chelating effect, where the oxygen atom coordinates to the palladium catalyst, potentially altering the geometry of the transition state and affecting the reaction's regioselectivity and efficiency. beilstein-journals.orgnih.gov For instance, studies on the Suzuki-Miyaura reaction of ortho-substituted phenylboronic acids have shown that an ortho-methoxy group can direct the stereochemical outcome of the reaction. beilstein-journals.orgnih.gov

The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to reveal a phenol (B47542) group, typically using strong acids like hydrogen bromide or a Lewis acid such as boron tribromide. This transformation would yield 1-(5-bromo-2-hydroxybenzoyl)azetidine, opening up further avenues for functionalization, such as etherification or esterification of the newly formed hydroxyl group.

Electrophilic and Nucleophilic Reactions of this compound

The reactivity of this compound towards electrophiles and nucleophiles is dictated by the interplay of the electronic properties of its constituent parts.

Nucleophilic Reactions: Nucleophilic attack can occur at several sites on the molecule. The carbonyl carbon of the benzoyl group is electrophilic and susceptible to attack by strong nucleophiles. This can lead to the cleavage of the amide bond and the formation of the corresponding azetidine and a derivative of 5-bromo-2-methoxybenzoic acid.

Nucleophilic aromatic substitution (SNAr) to replace the bromine atom is generally difficult on an unactivated aryl halide. govtpgcdatia.ac.inwikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org In this compound, the benzoyl group is electron-withdrawing, but it is meta to the bromine atom. The methoxy group at the ortho position is electron-donating, which further disfavors SNAr at the C5 position. Therefore, direct displacement of the bromine by a nucleophile under standard SNAr conditions is unlikely.

The azetidine ring itself can be opened by nucleophiles, particularly after activation of the nitrogen atom to form an azetidinium ion. researchgate.netorganic-chemistry.org In such cases, the regioselectivity of the nucleophilic attack (at C2 or C4) is governed by steric and electronic factors of the substituents on the ring. researchgate.netorganic-chemistry.org For an N-aroylazetidine, direct nucleophilic attack on the ring carbons is less common without prior activation.

Catalytic Reactions and Metal-Mediated Transformations of the Compound

The presence of the aryl bromide functionality makes this compound an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the aryl bromide with a variety of organoboron reagents (boronic acids or esters) to form a new C-C bond. This allows for the introduction of alkyl, alkenyl, or aryl groups at the C5 position of the benzoyl ring. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. The ortho-methoxy group can play a role in the catalytic cycle, potentially influencing the rate and selectivity. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with a primary or secondary amine. semanticscholar.orgresearchgate.net This transformation would lead to the synthesis of 1-((5-amino-substituted)-2-methoxybenzoyl)azetidines, which are valuable intermediates for further derivatization. A variety of amines, including anilines, alkylamines, and heterocycles, can be used as coupling partners. nih.gov

Other Metal-Catalyzed Reactions: Other transition-metal-catalyzed reactions, such as the Sonogashira coupling with terminal alkynes (to introduce an alkyne moiety), the Heck reaction with alkenes, and cyanation reactions, could also be employed to functionalize the C-Br bond.

The following table summarizes potential catalytic transformations of the bromo-substituent:

| Reaction Name | Coupling Partner | Resulting Functional Group at C5 |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl, Alkyl, Alkenyl |

| Buchwald-Hartwig Amination | R¹R²NH | -NR¹R² |

| Sonogashira Coupling | R-C≡CH | -C≡C-R |

| Heck Reaction | H₂C=CHR | -CH=CHR |

| Cyanation | M-CN (e.g., Zn(CN)₂) | -CN |

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The kinetics and thermodynamics of reactions involving this compound are influenced by several factors, including ring strain, electronic effects of the substituents, and the stability of intermediates and products.

Azetidine Ring-Opening: The ring-opening of the azetidine moiety is a thermodynamically favorable process due to the release of ring strain. However, the kinetic barrier for this process in an N-acylazetidine is significant. The rate of ring-opening is highly dependent on the reaction conditions. Acid or base catalysis can accelerate the reaction by activating the amide bond or the azetidine nitrogen. Kinetic studies on the hydrolysis of related systems, such as N-acyloxymethylazetidin-2-ones, have shown that the reaction can proceed through different mechanisms (e.g., rate-limiting C-O fission or hydroxide (B78521) attack) depending on the pH. organic-chemistry.org

Transformations on the Benzoyl Moiety: The kinetics of palladium-catalyzed cross-coupling reactions are complex and depend on the rates of the individual steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The electronic nature of the substituents on the aryl bromide can significantly affect the rate of oxidative addition, which is often the rate-determining step. The electron-donating methoxy group might slightly decrease the rate of oxidative addition compared to an unsubstituted bromobenzene, while the electron-withdrawing benzoyl group would have the opposite effect.

Elucidation of Reaction Mechanisms through Spectroscopic and Computational Approaches

The mechanisms of the various transformations of this compound can be elucidated using a combination of spectroscopic and computational methods.

Spectroscopic Techniques: In-situ spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can be used to monitor the progress of reactions, identify intermediates, and determine reaction kinetics. For example, the appearance of new signals in the ¹H and ¹³C NMR spectra can track the formation of products in cross-coupling reactions. Mass spectrometry is invaluable for confirming the molecular weight of products and intermediates.

Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms. organic-chemistry.org They can be used to calculate the energies of reactants, transition states, and products, providing insights into the reaction pathways and the factors that control selectivity. For instance, DFT calculations have been employed to understand the regioselectivity of nucleophilic ring-opening of azetidinium ions, showing how the substitution pattern influences the site of attack. researchgate.netorganic-chemistry.org

For this compound, computational studies could be used to:

Analyze the conformation and electronic structure of the molecule.

Model the transition states for key reactions, such as palladium-catalyzed cross-couplings, to understand the role of the ortho-methoxy group.

Calculate the activation barriers for azetidine ring-opening under different conditions to predict its stability and reactivity.

Predict the most likely sites for electrophilic aromatic substitution.

Utility of this compound as a Building Block in Complex Chemical Syntheses

The multifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science.

The azetidine ring is a recognized pharmacophore that can impart desirable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and three-dimensional character. rsc.orgnih.gov The ability to functionalize the benzoyl ring of this compound through cross-coupling reactions allows for the rapid generation of a library of diverse compounds. This is a key strategy in drug discovery for exploring structure-activity relationships (SAR). mdpi.com

For example, the bromo-substituent can be replaced with various aryl or heteroaryl groups via Suzuki coupling to create analogues of bioactive compounds. Subsequently, the azetidine ring can be opened under specific conditions to yield linear amine derivatives with defined stereochemistry, further expanding the structural diversity accessible from this single building block. beilstein-journals.orgorganic-chemistry.org

The combination of the strained azetidine ring and the functionalizable aromatic system provides a platform for the synthesis of novel scaffolds. For instance, intramolecular reactions could be designed to form fused or bridged ring systems incorporating the azetidine moiety. The development of synthetic routes utilizing such building blocks is crucial for accessing novel chemical space. researchgate.net

Structure Activity Relationship Sar and Structural Optimization Studies of 1 5 Bromo 2 Methoxybenzoyl Azetidine Derivatives

Design Principles for Structural Modifications of the 1-(5-Bromo-2-methoxybenzoyl)azetidine Scaffold

The design of derivatives of the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing potency, selectivity, and pharmacokinetic properties. Key strategies include:

Substituent Variation: The aromatic ring and the azetidine (B1206935) moiety offer multiple positions for substitution. Modifications to the phenyl ring, such as altering the position and nature of the bromo and methoxy (B1213986) groups, can significantly impact electronic and steric interactions with a biological target.

Scaffold Hopping: Replacing the azetidine or benzoyl fragments with other isosteric or bioisosteric groups can lead to novel chemical series with improved properties.

Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating the azetidine ring into a bicyclic system, can lock the molecule into a bioactive conformation, potentially increasing affinity and selectivity.

Fragment-Based Growth: The scaffold can be deconstructed into its constituent fragments (5-bromo-2-methoxyphenyl, carbonyl, and azetidine) to explore their individual contributions to binding. New functionalities can then be "grown" from these core fragments.

Impact of Substituent Variations on Molecular Interactions and Binding Affinities

The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity. The existing bromo and methoxy groups serve as primary points for exploring the chemical space.

The bromine atom at the 5-position can engage in halogen bonding, a directional interaction with electron-donating groups on a target protein. ump.edu.pl The impact of replacing bromine with other halogens (e.g., chlorine, fluorine) or with hydrogen-bonding moieties can be systematically evaluated. mdpi.com The methoxy group at the 2-position can act as a hydrogen bond acceptor and its replacement with other groups like hydroxyl, ethoxy, or a small alkyl chain would probe the steric and electronic requirements of the binding pocket.

A hypothetical SAR exploration could involve synthesizing a library of analogs and assessing their binding affinity for a target receptor, as illustrated in the table below.

| Compound ID | R1 (Position 5) | R2 (Position 2) | R3 (Azetidine) | Hypothetical IC50 (nM) |

| 1 | Br | OCH3 | H | 500 |

| 2 | Cl | OCH3 | H | 750 |

| 3 | I | OCH3 | H | 300 |

| 4 | Br | OH | H | 200 |

| 5 | Br | OCH3 | 3-F | 450 |

| 6 | Br | OCH3 | 3-OH | 150 |

This table presents hypothetical data for illustrative purposes.

Conformational Analysis and its Role in Determining SAR for this compound Analogs

The three-dimensional shape of a molecule is crucial for its interaction with a biological target. For this compound analogs, conformational analysis helps in understanding the preferred spatial arrangement of the phenyl and azetidine rings. The azetidine ring, a four-membered heterocycle, has a degree of puckering that can be influenced by substituents. researchgate.net

Bioisosteric Replacements and Their Effects on Molecular Recognition

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool in drug design. mdpi.com For the this compound scaffold, several bioisosteric replacements can be envisioned:

Aromatic Ring: The phenyl ring could be replaced by other aromatic heterocycles like pyrimidine, pyridine, or thiophene (B33073) to explore alternative interactions with the target.

Azetidine Ring: The azetidine ring could be substituted with other small rings such as cyclopropane, oxetane, or even a larger ring like pyrrolidine (B122466) to assess the impact of ring size and heteroatom on activity.

Bridging Carbonyl Group: The amide linkage is crucial for the molecule's structure. It can be replaced with other linkers like an ester, a sulfonamide, or a reversed amide to alter the molecule's hydrogen bonding capacity and conformational flexibility.

| Original Fragment | Bioisosteric Replacement | Potential Impact |

| 5-Bromo | 5-Trifluoromethyl | Altered electronics and lipophilicity |

| 2-Methoxy | 2-Hydroxyl | Introduction of a hydrogen bond donor |

| Azetidine | Pyrrolidine | Increased flexibility |

| Carbonyl Linker | Sulfonamide | Modified hydrogen bonding and geometry |

This table presents hypothetical data for illustrative purposes.

Fragment-Based Approaches to Modifying the this compound Scaffold

Fragment-based drug discovery (FBDD) involves screening small molecular fragments to identify those that bind to a target, and then growing or linking these fragments to create a more potent lead compound. ump.edu.plnih.govnih.gov The this compound scaffold can be conceptually broken down into three fragments:

The 5-bromo-2-methoxyphenyl fragment

The carbonyl linker

The azetidine fragment

By screening libraries of similar fragments, it may be possible to identify alternative fragments that bind more strongly or with better ligand efficiency. For example, screening a library of substituted phenyls could reveal that a different substitution pattern is optimal. Similarly, a screen of small heterocyclic fragments could identify a replacement for the azetidine ring with improved properties.

Computational Methods in Elucidating Structure-Activity Relationships

Computational chemistry plays a vital role in modern drug discovery by providing insights into SAR at a molecular level. For the this compound series, several computational techniques can be applied:

Molecular Docking: This method predicts the preferred binding orientation of a ligand to a target protein. Docking studies can help to rationalize the observed SAR and guide the design of new analogs with improved binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical properties of a series of compounds with their biological activities. A QSAR model for this compound analogs could help to predict the activity of unsynthesized compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, allowing for the study of the stability of the binding interaction and the role of solvent molecules.

Targeted Library Design for SAR Exploration Based on the this compound Framework

Based on the initial SAR findings and computational modeling, a targeted library of analogs can be designed and synthesized to further probe the SAR. The design of this library would focus on systematically exploring the key positions of the this compound scaffold. For example, a library could be designed to explore a wide range of substituents at the 5-position of the phenyl ring, while keeping the rest of the molecule constant. Another library could explore different substitutions on the azetidine ring. This focused approach allows for a more efficient exploration of the chemical space and a more rapid identification of potent and selective lead compounds.

Computational and Theoretical Chemistry Investigations of 1 5 Bromo 2 Methoxybenzoyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(5-Bromo-2-methoxybenzoyl)azetidine, these calculations would typically involve methods like Density Functional Theory (DFT) to determine its electronic structure. Such studies would yield valuable information about the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the resulting energy gap. nih.govnih.gov These parameters are crucial for predicting the chemical reactivity and stability of the compound.

Reactivity descriptors, including electron affinity, ionization potential, and chemical hardness, would also be derived from these calculations. nih.gov These descriptors provide a quantitative measure of the molecule's susceptibility to undergo chemical reactions.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | - | Indicates the ability to donate electrons. |

| LUMO Energy | - | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | - | Relates to chemical stability and reactivity. |

| Dipole Moment | - | Provides insight into the molecule's polarity. |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Molecular Dynamics Simulations to Explore Conformational Landscapes

Molecular dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time. nih.govbldpharm.com For this compound, MD simulations would be employed to explore its conformational landscape. This involves simulating the movement of atoms in the molecule to identify stable and low-energy conformations. Understanding the preferred shapes of the molecule is essential as its biological activity is often dependent on its three-dimensional structure. The results would typically be presented as a Ramachandran-like plot or a free energy landscape, highlighting the most populated conformational states. nih.gov

Ligand-Receptor Docking Studies and Molecular Modeling of Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a specific protein target. researchgate.netnih.govnih.gov In the absence of known biological targets for this compound, researchers would typically perform docking studies against a panel of relevant receptors, potentially those implicated in pathways where similar molecules have shown activity. These studies would predict the binding affinity and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. biointerfaceresearch.com

Table 2: Hypothetical Docking Results for this compound with a Putative Target

| Parameter | Hypothetical Value | Description |

| Binding Affinity (kcal/mol) | - | Estimated free energy of binding. |

| Interacting Residues | - | Amino acids in the receptor's binding site. |

| Hydrogen Bonds | - | Number and type of hydrogen bonds formed. |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net To develop a QSAR model for derivatives of this compound, a dataset of structurally related compounds with experimentally determined activities would be required. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound and correlated with their activity using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net A robust QSAR model could then be used to predict the activity of new, unsynthesized derivatives.

Predictive Modeling for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (Theoretical/Computational)

In silico ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and safety profiles of a compound. nih.govnih.gov For this compound, various computational models could be used to predict properties such as its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. nih.govnih.gov These predictions are based on the molecule's structural features and physicochemical properties.

Table 3: Hypothetical Predicted ADMET Properties of this compound

| ADMET Property | Predicted Outcome | Implication |

| Human Intestinal Absorption | - | Potential for oral administration. |

| Blood-Brain Barrier Penetration | - | Likelihood of CNS activity. |

| Cytochrome P450 Inhibition | - | Potential for drug-drug interactions. |

| hERG Inhibition | - | Potential for cardiotoxicity. |

| Ames Mutagenicity | - | Potential to be carcinogenic. |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found.

Virtual Screening Methodologies for Identifying Related Scaffolds or Ligands

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. If a biological target for this compound were identified, both ligand-based and structure-based virtual screening could be employed. Ligand-based methods would search for molecules with similar structural or physicochemical features, while structure-based methods would dock a library of compounds into the target's binding site.

Machine Learning Applications in Predicting Compound Properties and Interactions

Machine learning (ML) is increasingly being used in chemistry to predict a wide range of molecular properties and interactions. For this compound, ML models could be trained on existing data for similar compounds to predict its solubility, melting point, or even its potential biological activities. Furthermore, advanced ML techniques could be used to analyze its interaction patterns with various proteins, providing insights that complement traditional docking studies.

Applications of 1 5 Bromo 2 Methoxybenzoyl Azetidine in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Chemical Entities Based on the Azetidine (B1206935) Scaffold

The azetidine ring system is a key structural motif in a variety of biologically active compounds. ub.bw The synthesis of novel chemical entities based on this scaffold is a major focus in drug discovery, with the goal of accessing new chemical space and developing compounds with improved therapeutic profiles. nih.gov 1-(5-Bromo-2-methoxybenzoyl)azetidine can be utilized as a versatile building block in diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse and complex molecules from a common starting material. nih.gov

The inherent ring strain of the azetidine core presents both challenges and opportunities in its chemical manipulation. ub.bw Synthetic strategies often involve the functionalization of the azetidine nitrogen or the aromatic ring of the benzoyl group. For instance, the bromine atom on the phenyl ring serves as a convenient handle for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of substituents. These modifications can be used to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting compounds.

Furthermore, the azetidine ring itself can be modified. Ring-opening reactions can lead to the formation of linear amines, while ring-expansion reactions can generate larger heterocyclic systems like pyrrolidines or piperidines. ub.bw The development of methods for the synthesis of diversely functionalized azetidines is an active area of research, with techniques like photochemical reactions and ruthenium-catalyzed oxidative alkynylation expanding the toolkit available to medicinal chemists. chemrxiv.orgacs.org

Table 1: Synthetic Strategies for Azetidine Scaffold Diversification

| Strategy | Description | Potential Products |

| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions at the bromine position of the benzoyl ring to form new carbon-carbon or carbon-heteroatom bonds. | Biaryl compounds, alkynylated derivatives, aminated analogs. |

| Nucleophilic Acyl Substitution | Displacement of the azetidine ring by other nucleophiles to generate different amide derivatives. | Amides with varied substitution patterns. |

| Ring-Expansion Reactions | Chemical transformations that increase the size of the azetidine ring. ub.bw | Pyrrolidines, piperidines, and other larger heterocycles. ub.bw |

| Functionalization of the Azetidine Ring | Introduction of substituents directly onto the azetidine ring. | Substituted azetidines with altered stereochemistry and polarity. |

Lead Generation and Optimization Strategies Utilizing this compound

Lead generation and optimization are critical stages in the drug discovery pipeline. nih.gov this compound and its derivatives can serve as valuable starting points for these processes. The azetidine scaffold is considered a "privileged" structure, meaning it is capable of binding to multiple biological targets with high affinity. acs.org This makes it an attractive scaffold for the generation of compound libraries for screening against a variety of disease targets.

Once a lead compound containing the this compound core is identified, optimization strategies are employed to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies are conducted by systematically modifying different parts of the molecule and assessing the impact on its biological activity. nih.gov For example, the substituents on the phenyl ring can be varied to enhance binding to the target protein, while modifications to the azetidine ring can influence properties like solubility and metabolic stability.

Computational methods, such as molecular docking and pharmacophore modeling, can be used to guide the optimization process. These techniques can help to predict how different structural modifications will affect the binding of the compound to its target and can be used to prioritize the synthesis of the most promising analogs. nih.gov

Table 2: Lead Optimization Parameters and Corresponding Structural Modifications

| Optimization Parameter | Structural Modification Strategy | Example |

| Potency | Modify substituents on the benzoyl ring to enhance interactions with the target's binding site. | Introduction of hydrogen bond donors/acceptors. |

| Selectivity | Exploit subtle differences in the binding pockets of related proteins to design selective inhibitors. | Introduction of bulky groups that are tolerated by the target but not by off-targets. |

| Solubility | Introduce polar functional groups to increase aqueous solubility. | Addition of hydroxyl or carboxyl groups. |

| Metabolic Stability | Block sites of metabolism by introducing metabolically stable groups. | Fluorination of metabolically labile positions. |

| Oral Bioavailability | Optimize physicochemical properties such as lipophilicity and polar surface area. | Balancing lipophilic and hydrophilic character. |

Development of Chemical Probes for Biological Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of its biological function. nih.gov this compound can serve as a scaffold for the development of such probes. The key features of a good chemical probe include high potency, selectivity, and cell permeability. nih.govnih.gov

The development of a chemical probe often begins with a hit compound identified from a screening campaign. This hit is then optimized to improve its affinity and selectivity for the target of interest. The bromine atom on the this compound scaffold is particularly useful in this context, as it can be used to introduce a variety of functional groups, including "warheads" for covalent labeling or "tags" for visualization and pull-down experiments.

For example, a photo-reactive group could be attached to the scaffold to create a photoaffinity probe. Upon irradiation with light, this probe would form a covalent bond with its target protein, allowing for its identification and characterization. Alternatively, a fluorescent dye or a biotin (B1667282) tag could be incorporated to enable visualization of the target protein within cells or for its isolation from complex biological mixtures. The development of such probes is crucial for validating new drug targets and for understanding the complex signaling pathways that are dysregulated in disease. nih.gov

Strategies for Modulating Protein-Ligand Interactions through Scaffold Modification

The azetidine scaffold provides a rigid framework that can be used to precisely position functional groups in three-dimensional space. enamine.net This property is particularly valuable for modulating protein-ligand interactions. By systematically modifying the scaffold and its substituents, it is possible to fine-tune the binding affinity and selectivity of a compound for its target protein. nih.gov

One common strategy is to use the azetidine ring as a bioisosteric replacement for other, less desirable functional groups. For example, the azetidine ring can be used to replace a gem-dimethyl group, which can improve metabolic stability, or a carbonyl group, which can alter the polarity and hydrogen bonding capacity of the molecule. acs.org

Furthermore, the conformational constraint imposed by the azetidine ring can reduce the entropic penalty of binding, leading to higher affinity. enamine.net The specific substitution pattern on the azetidine ring can also have a profound impact on its biological activity. For instance, the introduction of substituents at different positions on the ring can be used to probe the topology of the binding pocket and to identify key interactions that are required for high-affinity binding.

Role in High-Throughput Screening (HTS) Campaigns and Library Synthesis

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid screening of large numbers of compounds against a specific biological target. psu.edu The success of an HTS campaign is highly dependent on the quality and diversity of the compound library being screened. nih.gov

This compound is an attractive starting point for the synthesis of compound libraries for HTS. nih.gov Its modular nature allows for the rapid generation of a large number of analogs through combinatorial chemistry approaches. By varying the substituents on the benzoyl ring and by modifying the azetidine ring, it is possible to create a diverse library of compounds with a wide range of physicochemical properties. acs.orgnih.gov

The synthesis of such libraries can be performed in either solution phase or solid phase. Solid-phase synthesis is particularly well-suited for the generation of large libraries, as it allows for the use of excess reagents and simplifies the purification of the final products. The resulting libraries can then be screened in HTS campaigns to identify hit compounds that can be further optimized into lead candidates. nih.gov

Exploration of Pharmacophore Models Derived from this compound

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to bind to a specific biological target. Pharmacophore models are widely used in drug discovery to guide the design of new compounds and to search for new hits in virtual screening campaigns. rsc.org

The this compound scaffold can serve as the basis for the development of pharmacophore models for a variety of biological targets. By analyzing the structure-activity relationships of a series of analogs, it is possible to identify the key functional groups and their spatial arrangement that are required for biological activity.

These pharmacophore models can then be used to design new compounds with improved potency and selectivity. For example, a pharmacophore model might indicate that a hydrogen bond donor is required at a specific position on the benzoyl ring. This information can then be used to guide the synthesis of new analogs that incorporate this feature. Computational methods can be used to generate and validate these models, and to screen virtual libraries of compounds for those that match the pharmacophore. nih.govbyu.edu

Targeted Covalent Inhibition Strategies Utilizing Reactive Moieties

Targeted covalent inhibitors are a class of drugs that form a covalent bond with their target protein. This can lead to a number of advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. rsc.org

The this compound scaffold can be used to develop targeted covalent inhibitors by incorporating a reactive moiety, or "warhead," that can form a covalent bond with a specific amino acid residue in the target's binding site. The bromine atom on the benzoyl ring can be a starting point for introducing such reactive groups. For instance, it can be converted to other functional groups that are known to react with nucleophilic amino acid residues such as cysteine or lysine. rsc.org

The design of a targeted covalent inhibitor requires careful consideration of the reactivity of the warhead and the geometry of the binding pocket. The warhead must be sufficiently reactive to form a covalent bond with the target, but not so reactive that it reacts with off-target proteins. The scaffold plays a crucial role in positioning the warhead in the correct orientation for reaction. The development of novel covalent inhibitors based on the this compound scaffold is an active area of research with the potential to lead to new and improved therapies for a variety of diseases.

Advanced Analytical and Characterization Methodologies Applied to 1 5 Bromo 2 Methoxybenzoyl Azetidine Research

Spectroscopic Techniques for Structural Elucidation of Derivatives (e.g., Advanced Nuclear Magnetic Resonance, High-Resolution Mass Spectrometry)

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of structural elucidation in organic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(5-Bromo-2-methoxybenzoyl)azetidine, ¹H and ¹³C NMR would be used to confirm the presence and connectivity of the azetidine (B1206935) and the substituted benzoyl moieties. Although specific spectral data for this exact compound is not widely published, data from its precursor, 5-bromo-2-methoxybenzaldehyde, offers insight into the expected signals for the aromatic portion. For instance, in related structures, the aromatic protons of the 5-bromo-2-methoxyphenyl group typically appear as a set of doublets and a doublet of doublets in the aromatic region of the ¹H NMR spectrum.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy. Using techniques like Electrospray Ionization (ESI), the exact mass of the protonated molecule [M+H]⁺ of this compound would be measured. This experimental mass would then be compared to the calculated mass based on its chemical formula (C₁₁H₁₂BrNO₂), providing definitive confirmation of its composition.

Table 1: Representative Spectroscopic Data for a Structurally Related Precursor Data presented for N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, which contains the 5-bromo-2-methoxybenzoyl moiety.

| Technique | Compound | Observation |

| ¹H NMR | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | The molecule adopts an E configuration about the C=N double bond. |

| ¹³C NMR | N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide | All bond lengths are within normal, expected values. |

X-ray Crystallography of this compound and its Complexes

X-ray crystallography provides the most definitive structural information by mapping the precise arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and the three-dimensional conformation of the molecule.

While a crystal structure for this compound itself has not been reported in the reviewed literature, studies on derivatives of its precursor, 5-bromo-2-methoxybenzaldehyde, demonstrate the utility of this method. For example, the crystal structure of N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide, a hydrazone derivative, has been determined. nih.govresearchgate.net In this related molecule, the structure reveals a twisted conformation about the central C-N-N-C moiety, with a significant dihedral angle between the two benzene (B151609) rings. nih.govresearchgate.net Such an analysis for this compound would similarly elucidate the planarity and rotational orientation of the azetidine ring relative to the benzoyl group, which can be critical for understanding its interactions with biological targets.

Table 2: Crystallographic Data for a Hydrazone Derivative of a Precursor Data for N′-(5-Bromo-2-methoxybenzylidene)-2-methoxybenzohydrazide. nih.gov

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅BrN₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.3286 (3) |

| b (Å) | 11.4816 (3) |

| c (Å) | 10.1233 (2) |

| β (°) | 99.128 (1) |

| Volume (ų) | 1529.59 (6) |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if relevant to chiral derivatives)

Should chiral derivatives of this compound be synthesized, for instance by introducing a substituent on the azetidine ring, chiroptical spectroscopy would become a vital analytical tool. Techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) measure the differential absorption of left and right circularly polarized light. These methods are highly sensitive to the stereochemistry of a molecule.

The relevance of this technique is entirely dependent on the existence of chiral analogs. If a racemic mixture of a derivative were synthesized, chiroptical methods could be used to monitor the success of a subsequent chiral resolution or an asymmetric synthesis. The resulting spectra could provide a unique fingerprint for each enantiomer, allowing for the determination of enantiomeric excess (e.e.).

Advanced Chromatographic Techniques for Purity and Isolation

Chromatography is fundamental for both the purification of this compound after its synthesis and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, would be the standard method for determining the purity of a sample. A C18 column with a mobile phase gradient, typically consisting of water and acetonitrile (B52724) or methanol (B129727) with a modifier like formic acid, would likely be employed. The retention time and peak purity, assessed using a Diode Array Detector (DAD) or a mass spectrometer (LC-MS), would provide a quantitative measure of purity.

For purification on a larger scale, preparative HPLC or flash column chromatography would be used. These techniques use the same separation principles as analytical HPLC but are designed to handle larger quantities of material, enabling the isolation of the compound of interest from unreacted starting materials and byproducts.

Calorimetric Techniques for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat released or absorbed during a binding event. researchgate.net It provides a complete thermodynamic profile of a molecular interaction, including the binding affinity (Kₐ), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the reaction, all in a single label-free experiment. unizar.esnih.gov

In the context of this compound, if a protein target or other binding partner were identified, ITC would be the gold-standard method to characterize the interaction. The experiment involves titrating the compound into a solution containing the target macromolecule at a constant temperature. The resulting heat changes are measured with a highly sensitive calorimeter. The data is then plotted as power versus time, and the integrated heat per injection is plotted against the molar ratio of the ligand to the macromolecule. Fitting this binding isotherm to a suitable model yields the thermodynamic parameters that describe the binding event. unizar.es This information is invaluable for understanding the nature of the forces driving the interaction, such as hydrogen bonding or hydrophobic effects.

Future Perspectives and Emerging Trends in 1 5 Bromo 2 Methoxybenzoyl Azetidine Research

Integration of Artificial Intelligence and Robotics in Compound Discovery and Synthesis

Table 1: Potential Applications of AI and Robotics in the Research of 1-(5-Bromo-2-methoxybenzoyl)azetidine

| Technology | Application Area | Potential Impact |

|---|---|---|

| Artificial Intelligence (AI) | Lead Optimization | Prediction of bioactivity and ADMET properties of novel analogs. |

| Synthesis Planning | Devising efficient and novel synthetic pathways. nih.gov | |

| Robotics | High-Throughput Synthesis | Automated synthesis of compound libraries for screening. gla.ac.uknih.gov |

Exploration of Novel Biological Mechanisms and Pathways for Chemical Modulation

The azetidine (B1206935) scaffold is increasingly recognized for its ability to impart favorable biological properties to molecules. medwinpublishers.comresearchgate.net Azetidine-containing compounds have been identified as potent inhibitors of various biological targets, including STAT3. acs.orgnih.govacs.orgresearchgate.net Consequently, a significant future direction for this compound research would involve screening it against a wide array of biological targets to uncover novel mechanisms of action.

High-throughput screening (HTS) campaigns could reveal unexpected interactions with proteins involved in various disease pathways. Subsequent target validation and mechanism-of-action studies would be crucial to understand how this specific compound exerts its biological effects. The unique three-dimensional structure conferred by the azetidine ring could enable selective interactions with protein binding pockets that are inaccessible to more conventional scaffolds.

Development of Targeted Degraders and Proteolysis-Targeting Chimeras (PROTACs) Incorporating the Azetidine Scaffold

Targeted protein degradation using technologies like Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in drug discovery. nih.govnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties. nih.govexplorationpub.com

The azetidine scaffold is an attractive component for PROTAC linker design due to its rigidity and defined exit vectors. nih.govmedchemexpress.commedchemexpress.com The this compound structure could be elaborated into a PROTAC in several ways. The bromo-methoxy-benzoyl moiety could potentially serve as a "warhead" that binds to a protein of interest, or it could be further functionalized. The azetidine ring, in turn, could act as a rigid and tunable linker to an E3 ligase ligand. northwestern.edunih.gov Research in this area would involve the design and synthesis of a library of PROTACs based on this scaffold to target proteins of therapeutic interest.

Table 2: Conceptual Design of a PROTAC Based on this compound

| PROTAC Component | Corresponding Moiety in Derivative | Function |

|---|---|---|

| Warhead | Modified 5-Bromo-2-methoxybenzoyl group | Binds to the target protein of interest. |

| Linker | Azetidine ring and appended chain | Connects the warhead and the E3 ligase ligand. nih.gov |

| E3 Ligase Ligand | e.g., Thalidomide or VHL ligand | Recruits the E3 ubiquitin ligase. faseb.org |

Applications in Materials Science and Supramolecular Chemistry

The presence of a bromine atom on the aromatic ring of this compound opens up possibilities for its application in materials science and supramolecular chemistry. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly being used for the rational design of crystalline materials and other supramolecular assemblies. acs.orgresearchgate.netresearchgate.net

The directionality and tunable strength of halogen bonds make them valuable tools in crystal engineering. nih.gov By co-crystallizing this compound with suitable halogen bond acceptors, it may be possible to create novel materials with interesting photophysical, electronic, or mechanical properties. The interplay between halogen bonding and other intermolecular interactions, such as hydrogen bonding and π-stacking, could lead to the formation of complex and functional supramolecular architectures.

Synergistic Research with Other Promising Chemical Scaffolds

The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a well-established strategy in drug discovery. This approach can lead to compounds with dual modes of action or improved pharmacokinetic profiles. The this compound scaffold could serve as a versatile building block for the creation of such hybrid molecules.

For instance, it could be conjugated with other known bioactive scaffolds, such as quinolones, to explore potential synergistic antibacterial effects. lifechemicals.com Similarly, combining it with fragments known to enhance CNS penetration could lead to new agents for neurological disorders. nih.gov This line of research would involve the rational design and synthesis of hybrid compounds, followed by extensive biological evaluation to identify synergistic interactions.

Challenges and Opportunities in the Translational Research of Azetidine-Based Compounds

The translation of any promising compound from the laboratory to the clinic is fraught with challenges, and azetidine-based compounds are no exception. One of the primary challenges is the synthesis of functionalized azetidines, which can be difficult due to the inherent ring strain of the four-membered ring. medwinpublishers.comuni-muenchen.de However, recent advances in synthetic methodologies are making these scaffolds more accessible.

Despite the synthetic challenges, azetidine-containing compounds offer significant opportunities. The rigid nature of the azetidine ring can reduce the entropic penalty of binding to a biological target, potentially leading to higher potency. Furthermore, the incorporation of an azetidine moiety can improve a compound's physicochemical properties, such as solubility and metabolic stability, which are critical for successful drug development. nih.govjnsparrowchemical.com The future of this compound in translational research will depend on overcoming the synthetic hurdles and leveraging the unique properties of the azetidine scaffold to develop safe and effective therapeutic agents.

Q & A

Basic Research Question

- NMR spectroscopy :

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₁₁H₁₂BrNO₂, [M+H]+ = 284.0032). Contradictions in fragmentation patterns can arise from in-source decay; cross-validate with IR (C=O stretch at ~1650 cm⁻¹) .

How can computational modeling predict the reactivity of this compound in catalytic systems?

Advanced Research Question

- DFT applications : Modeling the reaction coordinate for azetidine acylation reveals that front-side attack pathways (e.g., via CPA catalysts) have lower energy barriers (~15 kcal/mol) compared to backside mechanisms .

- Solvent effects : Polarizable continuum models (PCM) show toluene stabilizes transition states better than DMF, aligning with experimental yields of 63% in toluene vs. 45% in DMF .

- Docking studies : For enzyme-catalyzed reactions, molecular docking (AutoDock Vina) predicts binding affinities of −8.2 kcal/mol, suggesting compatibility with hydrolases .

What strategies optimize the regioselective functionalization of the bromine substituent in this compound?

Advanced Research Question

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃, 80°C) replaces bromine with aryl groups while preserving the azetidine ring .

- Halogen exchange : Bromine can be substituted with iodine using CuI/L-proline in DMSO (80°C, 12 h), enabling subsequent C–N bond formation .

- Controlled reduction : LiAlH₄ selectively reduces the carbonyl group without affecting the bromine, yielding 1-(5-bromo-2-methoxybenzyl)azetidine (85% yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.